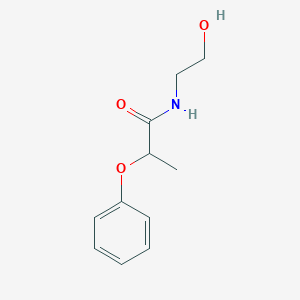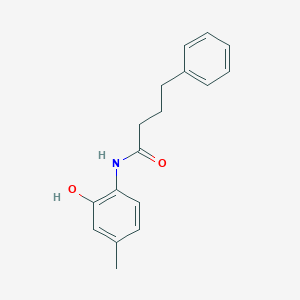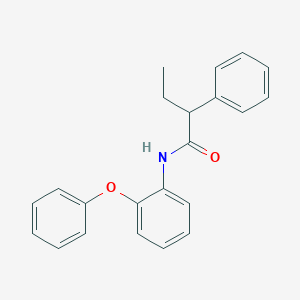![molecular formula C17H17Br2NO3 B290557 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290557.png)
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of phenol derivatives followed by coupling reactions to introduce the amide and hydroxyethyl groups. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to amines under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of bromine atoms can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It may be utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-methoxyaniline
- 2,4-Dibromo-6-methoxybenzenamine
Comparison
Compared to similar compounds, 2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide is unique due to its specific functional groups and structural configuration. This uniqueness may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Conclusion
2-(2,4-Dibromophenoxy)-N-(3-(1-hydroxyethyl)phenyl)propanamide is a versatile compound with significant potential in scientific research and industrial applications. Its complex structure and diverse reactivity make it an interesting subject for further study and development.
Propiedades
Fórmula molecular |
C17H17Br2NO3 |
|---|---|
Peso molecular |
443.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-10(21)12-4-3-5-14(8-12)20-17(22)11(2)23-16-7-6-13(18)9-15(16)19/h3-11,21H,1-2H3,(H,20,22) |
Clave InChI |
GKJWYULRCHAYTN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
SMILES canónico |
CC(C1=CC(=CC=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methyl-5-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B290475.png)
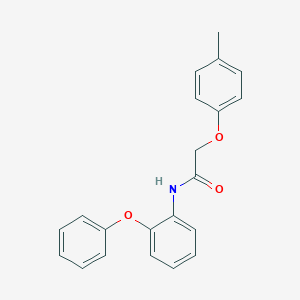
![4-chloro-N-[4-(diethylamino)-2-methylphenyl]benzenesulfonamide](/img/structure/B290477.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B290480.png)
![4-chloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B290481.png)

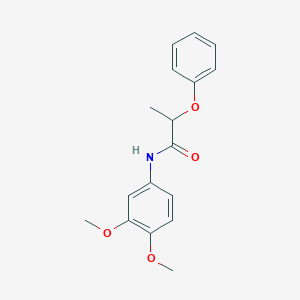



![N-[4-(diethylamino)-2-methylphenyl]-2-phenoxypropanamide](/img/structure/B290488.png)
